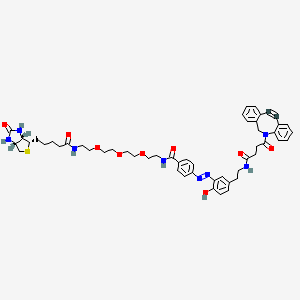
Cyanine7 DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine7 DBCO is a NIR fluorescent dye with cycloalkyne moiety for the conjugation with azides by means of copper-free, strain promoted alkyne azide cycloaddition (spAAC). Azodibenzocyclooctyne (DBCO or ADIBO) fragment is a stable but active cycloalkyne that reacts very rapidly with azides.
Applications De Recherche Scientifique
1. Chemosensor Development
Cyanine7 DBCO has applications in developing chemosensors. For example, a study discusses the design of a cyanide-selective chemosensor based on chromone containing benzothiazole groups, which can detect cyanide anions with high sensitivity. This type of chemosensor has potential applications in environmental monitoring and biochemical assays (Lohar, Dhara, Roy, Sinha Babu, & Chattopadhyay, 2018).
2. Biomedical Imaging Probes
Cyanine7 DBCO is used to create biomedical imaging probes. A review article summarizes the achievements in cyanine conjugate-based probes for biomedical imaging. These probes are particularly notable for their use in targeted fluorescence imaging and multimodal imaging, highlighting their significance in cancer diagnostics and clinical research (Li, Zhou, Yue, & Dai, 2020).
3. Single-Molecule Fluorescence Applications
Cyanine7 DBCO is widely utilized in single-molecule fluorescence applications. Research has shown that the fluorescence efficiency of cyanine dyes, including Cyanine7, is strongly sequence-dependent when attached to DNA or RNA oligonucleotides. This property is critical for applications in sequencing, fluorescence in situ hybridization, and other molecular biology techniques (Kretschy & Somoza, 2014).
4. Optical Imaging and Drug Delivery
Cyanine7 DBCO's reactivity is harnessed for advanced optical imaging and drug delivery applications. Studies demonstrate that modifying the cyanine chromophore can address limitations such as thiol reactivity and enhance fluorescence quantum yield, making these compounds highly suitable for in vivo imaging and therapeutics (Gorka, Nani, & Schnermann, 2018).
5. Fluorescence-Based Detection
Cyanine7 DBCO is integral in the development of fluorescent probes for specific applications. A study describes a cyanine-based library constructed for high-throughput screening, leading to the discovery of fluorescent probes that can identify specific biomolecular structures with high sensitivity and selectivity (Zhang, Er, Li, Heng, Samanta, Chang, & Lee, 2015).
6. Enhancement of Dye Properties for Imaging
Research on cyanine dyes, including Cyanine7 DBCO, has led to enhancements in their properties for improved imaging applications. For instance, studies on increasing the brightness and fluorescence quantum yield of cyanine fluorophores have direct implications for single-molecule and superresolution imaging (Klehs, Spahn, Endesfelder, Lee, Fürstenberg, & Heilemann, 2014).
7. Cancer Theranostics
Cyanine7 DBCO is instrumental in the field of cancer theranostics. A review discusses cyanine conjugates in cancer therapy, highlighting their role in chemotherapy, phototherapy, targeted therapy, and drug delivery. These conjugates show potential for clinical translation in cancer treatment (Li, Zhou, Yue, & Dai, 2020).
Propriétés
Nom du produit |
Cyanine7 DBCO |
|---|---|
Formule moléculaire |
C58H65F6N4O2P |
Poids moléculaire |
995.15 |
Nom IUPAC |
N/A |
InChI |
InChI=1S/C58H64N4O2.F6P/c1-57(2)48-26-13-16-29-51(48)60(5)53(57)37-33-43-21-20-22-44(41-43)34-38-54-58(3,4)49-27-14-17-30-52(49)61(54)40-19-7-8-31-55(63)59-39-18-6-9-32-56(64)62-42-47-25-11-10-23-45(47)35-36-46-24-12-15-28-50(46)62;1-7(2,3,4,5)6/h10-17,23-30,33-34,37-38,41H,6-9,18-22,31-32,39-40,42H2,1-5H3;/q;-1/p+1 |
Clé InChI |
BCPAGJWDXBIMJR-UHFFFAOYSA-O |
SMILES |
F[P-](F)(F)(F)(F)F.CC(C)(C1=CC=CC=C21)C(/C=C/C3=C/C(CCC3)=C/C=C4C(C)(C)C(C=CC=C5)=C5N\4C)=[N+]2CCCCCC(NCCCCCC(N6C7=CC=CC=C7C#CC8=C(C=CC=C8)C6)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[6-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol](/img/structure/B1192538.png)



![4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192559.png)